3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound with a molecular formula of C15H23ClN2O2S This compound is characterized by the presence of a chloro group, an isopropyl-substituted piperidine ring, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 1-isopropylpiperidine intermediate. This can be achieved through the alkylation of piperidine with isopropyl halides under basic conditions.
Sulfonamide Formation: The next step involves the reaction of the piperidine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the process is also considered to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the functional groups.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Reduction: Modified amine or alcohol derivatives.
Hydrolysis: Corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy group, resulting in different chemical properties.
4-methoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide:
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide: Lacks the chloro group, leading to different substitution patterns.
Uniqueness
The presence of both the chloro and methoxy groups in 3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from similar compounds.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)14-4-5-16(22-3)15(17)10-14/h4-5,10,12-13,18H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBLJIOABZZWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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